Funalenone
Overview
Description
Funalenone is a phenalenone originally isolated from A. niger . It has been found to inhibit HIV-1 integrase and HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It is less cytotoxic to mammalian HPB-M(a) cells . Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1) over MMP-2 and MMP-9 . It also inhibits the bacterial cell wall synthesis enzymes MraY and MurG .
Synthesis Analysis
Funalenone was isolated from the mycelium of Aspergillus niger FO-5904 by solvent extraction, ODS column chromatography, Sephadex LH-20 column chromatography, and reversed phase HPLC .
Molecular Structure Analysis
The molecular formula of Funalenone is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .
Physical And Chemical Properties Analysis
Funalenone is a solid substance . It is soluble in Chloroform, DMSO, and Methanol .
Scientific Research Applications
Application in Biochemistry and Pharmacology
Funalenone is a type of phenalenone, a structurally unique aromatic polyketide . Phenalenones have been reported in both microbial and plant sources . They possess a hydroxy perinaphthenone three-fused-ring system and exhibit diverse bioactivities .
Method of Application
Phenalenones are isolated from the culture broth of various fungi . They are then tested for their bioactivities .
Results and Outcomes
Phenalenones exhibit diverse bioactivities, such as cytotoxic, antimicrobial, antioxidant, and anti-HIV properties . They also inhibit several enzymes, including tyrosinase, α-glucosidase, lipase, AchE (acetylcholinesterase), indoleamine 2,3-dioxygenase 1, angiotensin-I-converting enzyme, and tyrosine phosphatase .
Application in HIV-1 Inhibition
Funalenone has been found to inhibit HIV-1 integrase , an enzyme that is key to the replication of the HIV-1 virus .
Method of Application
Funalenone was isolated from a culture broth of Penicillium sp. FKI-1463 . It was then tested for its ability to inhibit HIV-1 integrase .
Results and Outcomes
Funalenone inhibited HIV-1 integrase with an IC value of 10 mM and showed the best selectivity (anti-HIV, IC 1.7 mM; cytotoxicity, IC 87 mM) .
Application as an MMP-1 Inhibitor
Funalenone has been found to inhibit MMP-1 , also known as matrix metalloproteinase-1, an enzyme that plays a role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .
Method of Application
Funalenone is tested for its ability to inhibit MMP-1 .
Results and Outcomes
Funalenone is an effective inhibitor of MMP-1 . This could have potential implications in the treatment of diseases where MMP-1 plays a detrimental role, such as in certain types of cancer and fibrosis .
Application as a MraY + MurG Inhibitor
Funalenone has been found to inhibit MraY + MurG , enzymes involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Method of Application
Funalenone is tested for its ability to inhibit MraY + MurG .
Results and Outcomes
Funalenone inhibits MraY + MurG with an IC50 of 25.5 μM in a MraY + MurG membrane plate assay . It also inhibits Staphylococcus aureus with an MIC of 64 μg/mL . This suggests that Funalenone could potentially be used in the treatment of bacterial infections .
Application in Genetic Research
Funalenone has been found in Aspergillus niger mutant ΔgcnE , suggesting it could be used in genetic research to study the function of the gcnE gene .
Method of Application
Funalenone is isolated from Aspergillus niger mutant ΔgcnE and its presence or absence can be used to study the function of the gcnE gene .
Results and Outcomes
The presence of Funalenone in Aspergillus niger mutant ΔgcnE suggests that the gcnE gene may be involved in the biosynthesis of Funalenone . This could provide insights into the function of the gcnE gene and the biosynthetic pathways of Funalenone .
properties
IUPAC Name |
4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEJVMYQRYQFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438324 | |
Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Funalenone | |
CAS RN |
259728-61-5 | |
Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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